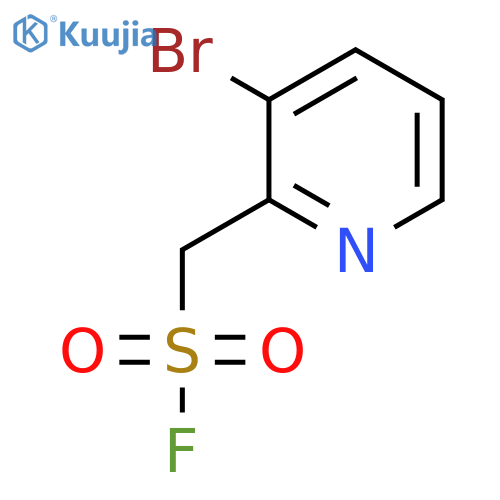

Cas no 2228581-07-3 ((3-bromopyridin-2-yl)methanesulfonyl fluoride)

(3-bromopyridin-2-yl)methanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- (3-bromopyridin-2-yl)methanesulfonyl fluoride

- 2228581-07-3

- EN300-1584153

-

- インチ: 1S/C6H5BrFNO2S/c7-5-2-1-3-9-6(5)4-12(8,10)11/h1-3H,4H2

- InChIKey: CJVZPETZHFTKHN-UHFFFAOYSA-N

- SMILES: BrC1=CC=CN=C1CS(=O)(=O)F

計算された属性

- 精确分子量: 252.92084g/mol

- 同位素质量: 252.92084g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 12

- 回転可能化学結合数: 2

- 複雑さ: 238

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.3

- トポロジー分子極性表面積: 55.4Ų

(3-bromopyridin-2-yl)methanesulfonyl fluoride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1584153-5.0g |

(3-bromopyridin-2-yl)methanesulfonyl fluoride |

2228581-07-3 | 5g |

$3770.0 | 2023-06-04 | ||

| Enamine | EN300-1584153-0.25g |

(3-bromopyridin-2-yl)methanesulfonyl fluoride |

2228581-07-3 | 0.25g |

$1196.0 | 2023-06-04 | ||

| Enamine | EN300-1584153-2.5g |

(3-bromopyridin-2-yl)methanesulfonyl fluoride |

2228581-07-3 | 2.5g |

$2548.0 | 2023-06-04 | ||

| Enamine | EN300-1584153-500mg |

(3-bromopyridin-2-yl)methanesulfonyl fluoride |

2228581-07-3 | 500mg |

$1084.0 | 2023-09-24 | ||

| Enamine | EN300-1584153-50mg |

(3-bromopyridin-2-yl)methanesulfonyl fluoride |

2228581-07-3 | 50mg |

$948.0 | 2023-09-24 | ||

| Enamine | EN300-1584153-250mg |

(3-bromopyridin-2-yl)methanesulfonyl fluoride |

2228581-07-3 | 250mg |

$1038.0 | 2023-09-24 | ||

| Enamine | EN300-1584153-1000mg |

(3-bromopyridin-2-yl)methanesulfonyl fluoride |

2228581-07-3 | 1000mg |

$1129.0 | 2023-09-24 | ||

| Enamine | EN300-1584153-0.1g |

(3-bromopyridin-2-yl)methanesulfonyl fluoride |

2228581-07-3 | 0.1g |

$1144.0 | 2023-06-04 | ||

| Enamine | EN300-1584153-0.5g |

(3-bromopyridin-2-yl)methanesulfonyl fluoride |

2228581-07-3 | 0.5g |

$1247.0 | 2023-06-04 | ||

| Enamine | EN300-1584153-0.05g |

(3-bromopyridin-2-yl)methanesulfonyl fluoride |

2228581-07-3 | 0.05g |

$1091.0 | 2023-06-04 |

(3-bromopyridin-2-yl)methanesulfonyl fluoride 関連文献

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

(3-bromopyridin-2-yl)methanesulfonyl fluorideに関する追加情報

Comprehensive Analysis of (3-bromopyridin-2-yl)methanesulfonyl fluoride (CAS No. 2228581-07-3)

In the realm of organic chemistry and pharmaceutical research, (3-bromopyridin-2-yl)methanesulfonyl fluoride (CAS No. 2228581-07-3) has emerged as a compound of significant interest. This sulfonyl fluoride derivative, characterized by its unique bromopyridine scaffold, is widely utilized in medicinal chemistry, chemical biology, and material science. Its molecular structure combines a methanesulfonyl fluoride group with a 3-bromopyridine moiety, enabling diverse applications in covalent inhibitor design and protein labeling.

The growing demand for sulfonyl fluoride-based probes in drug discovery has propelled research into compounds like (3-bromopyridin-2-yl)methanesulfonyl fluoride. Recent studies highlight its role in targeting serine hydrolases and other enzymes, aligning with the trending focus on covalent drug discovery and activity-based protein profiling (ABPP). Researchers frequently search for "sulfonyl fluorides in covalent inhibitors" or "3-bromopyridine derivatives applications," reflecting its relevance in cutting-edge science.

From a synthetic perspective, the CAS No. 2228581-07-3 compound offers versatility due to its reactive methanesulfonyl fluoride group, which participates in selective bond formation under mild conditions. This property is particularly valuable in click chemistry and bioconjugation, areas gaining traction in nanotechnology and diagnostics. The bromine substituent further allows for cross-coupling reactions, making it a valuable intermediate in constructing complex heterocycles.

Environmental and stability considerations are also critical when discussing (3-bromopyridin-2-yl)methanesulfonyl fluoride. Unlike traditional electrophiles, sulfonyl fluorides exhibit improved hydrolytic stability, a feature often queried as "sulfonyl fluoride stability in aqueous media." This characteristic enhances their utility in biological systems, addressing the industry's shift toward greener chemical reagents.

In analytical chemistry, advanced techniques like LC-MS and NMR spectroscopy are employed to characterize this compound. The presence of both 19F and 79/81Br isotopes provides distinct spectroscopic signatures, a topic frequently explored in "NMR analysis of halogenated sulfonyl fluorides" discussions. Such analyses are pivotal for quality control in industrial-scale synthesis.

Looking ahead, the integration of (3-bromopyridin-2-yl)methanesulfonyl fluoride into fragment-based drug design (FBDD) showcases its potential. With the rise of AI-driven molecular modeling, queries like "sulfonyl fluorides in virtual screening" underscore its computational relevance. The compound’s balanced lipophilicity and reactivity make it a promising candidate for optimizing drug-like properties.

To conclude, CAS No. 2228581-07-3 represents a multifaceted tool in modern chemistry. Whether investigating "pyridine sulfonyl fluoride reactions" or developing novel bioprobes, this compound continues to bridge gaps between synthetic innovation and biological application, cementing its status as a cornerstone in interdisciplinary research.

2228581-07-3 ((3-bromopyridin-2-yl)methanesulfonyl fluoride) Related Products

- 1805635-42-0(Methyl 2-cyano-4-hydroxy-5-methylbenzoate)

- 1529404-81-6({1-3-(propan-2-yl)phenylcyclopropyl}methanamine)

- 2171601-04-8(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(oxolan-3-yl)ethylcarbamoyl}butanoic acid)

- 2138039-66-2(4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane)

- 176650-26-3(Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)-)

- 1805059-62-4(3-(Difluoromethyl)-6-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid)

- 1262003-84-8([1,1'-Biphenyl]-3-carboxaldehyde, 2'-chloro-2,5'-dihydroxy-)

- 1225734-71-3(3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid)

- 1528990-18-2(2-(1H-1,2,3-triazol-4-yl)butanoic acid)

- 161979-35-7((4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid)